molecular formula C9H9BrFNO2 B1399931 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide CAS No. 1491593-59-9

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide

Cat. No.: B1399931
CAS No.: 1491593-59-9
M. Wt: 262.08 g/mol
InChI Key: XGZMWKVEZPTFMQ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide typically involves the reaction of 4-bromo-3-fluorophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine and fluorine substituents on the phenoxy group, coupled with an N-methylacetamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 1491593-59-9
  • Molecular Formula : C10H10BrFNO2
  • Molecular Weight : 276.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The acetamide moiety may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against resistant bacterial strains, suggesting that this compound may also possess similar properties.

CompoundActivityReference
Fascaplysin DerivativesAnticancer
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideAntibacterial against XDR-S. Typhi

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. The introduction of bromine and fluorine atoms has been associated with increased selectivity towards cancer cells while minimizing toxicity to normal cells. For example, structure-activity relationship (SAR) studies on similar compounds indicate that the selectivity index (SI) improves with specific substitutions, which may also apply to this compound.

Case Studies

  • In vitro Studies : A study on brominated phenyl derivatives demonstrated significant cytotoxic effects in various cancer cell lines, indicating the potential for this compound as an anticancer agent.
  • Selectivity Index Evaluation : The selectivity index for similar compounds was evaluated, showing that modifications at specific positions led to increased selectivity for tumor cells over non-malignant cells, suggesting a promising therapeutic profile for derivatives like this compound.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. In particular, its ability to inhibit certain enzymes involved in inflammatory processes suggests a dual role in both anticancer and anti-inflammatory pathways.

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some halogenated derivatives exhibit cytotoxicity at high concentrations, lower doses may be well-tolerated, warranting further investigation into dose-dependent effects.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZMWKVEZPTFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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